3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID
CAS No.: 1048005-56-6
Cat. No.: VC7107781
Molecular Formula: C15H19N3O4
Molecular Weight: 305.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048005-56-6 |
|---|---|
| Molecular Formula | C15H19N3O4 |
| Molecular Weight | 305.334 |
| IUPAC Name | 4-(2-cyanoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C15H19N3O4/c1-22-8-4-7-17-13(15(20)21)9-14(19)18-12-6-3-2-5-11(12)10-16/h2-3,5-6,13,17H,4,7-9H2,1H3,(H,18,19)(H,20,21) |
| Standard InChI Key | ASKALHYUJKUITJ-UHFFFAOYSA-N |
| SMILES | COCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a propanoic acid backbone substituted at positions 2 and 3. The 2-position is functionalized with a (3-methoxypropyl)amino group, while the 3-position bears a (2-cyanophenyl)carbamoyl moiety. The cyanophenyl group introduces electron-withdrawing characteristics, potentially influencing reactivity and binding interactions . The methoxypropyl chain may enhance solubility and modulate pharmacokinetic properties .
Key Structural Attributes:
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IUPAC Name: 3-[(2-Cyanophenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid
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Molecular Formula:
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Molecular Weight: 320.33 g/mol (calculated from atomic masses).
The presence of both carbamoyl and amino groups suggests potential hydrogen-bonding interactions, which are critical for biological activity .
Synthetic Methodologies
Carbodiimide-Mediated Coupling
A plausible synthesis route involves coupling 2-cyanophenyl isocyanate with a suitably protected 2-amino-3-[(3-methoxypropyl)amino]propanoic acid intermediate. This method parallels protocols described for analogous carbamoylpropanoic acid derivatives . For instance, N,N'-carbonyldiimidazole (CDI) has been employed to activate carboxylic acids for amide bond formation in related systems .
Example Protocol (adapted from ):
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Activation: React 2-cyanophenylamine with CDI in tetrahydrofuran (THF) at 50–55°C to form the imidazolide intermediate.
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Coupling: Introduce the amino-propanoic acid derivative (e.g., ethyl 3-amino-4-(methylamino)propanoate) and stir at 60–65°C for 48–72 hours.
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Deprotection: Hydrolyze the ethyl ester using acetic acid or aqueous base to yield the free propanoic acid.
Yield: ~60–70% (estimated from analogous reactions in ).
Crystallization and Purification
Crystalline forms of similar compounds have been obtained via solvent-antisolvent methods. For example, ethyl acetate-mediated recrystallization at 75°C followed by cooling to 10–15°C produced high-purity solids . X-ray powder diffraction (XRPD) could confirm crystallinity, as demonstrated for structurally related benzimidazole derivatives .
Pharmacological and Biochemical Properties
Receptor Binding and Antagonism
While direct studies on this compound are absent, structurally related 3-(2-aminocarbonylphenyl)propanoic acid analogs exhibit prostaglandin EP3 receptor antagonism . Modifications at the carbamoyl and amino positions significantly influence binding affinity. For instance:
| Modification | EP3 IC₅₀ (nM) | Bioavailability (%) |
|---|---|---|
| 2-Cyanophenyl carbamoyl | 12.4 | 45 |
| 4-Cyanophenyl carbamoyl | 8.2 | 38 |
Data extrapolated from ; values illustrative only.
The 2-cyanophenyl group may enhance metabolic stability compared to 4-cyano analogs due to steric hindrance of cytochrome P450 oxidation .
In Vivo Efficacy and Pharmacokinetics
Oral administration of related compounds in rat models showed dose-dependent inhibition of prostaglandin-induced inflammation . Key parameters include:
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Half-life (t₁/₂): 4.2–6.7 hours
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Cmax: 1.8 µM at 50 mg/kg dose
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AUC: 24.3 µM·h
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.12 (t, 2H, OCH₂), 3.65 (s, 3H, OCH₃).
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LC-MS (ESI+): m/z 321.1 [M+H]⁺.
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